Choline hydroxide

Catalog No.
S543221
CAS No.
123-41-1
M.F
C5H15NO2
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline hydroxide

CAS Number

123-41-1

Product Name

Choline hydroxide

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;hydroxide

Molecular Formula

C5H15NO2

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1

InChI Key

KIZQNNOULOCVDM-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.[OH-]

Solubility

Soluble in DMSO

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium, Bitartrate, Choline, Bursine, Chloride, Choline, Choline, Choline Bitartrate, Choline Chloride, Choline Citrate, Choline Hydroxide, Choline O Sulfate, Choline O-Sulfate, Citrate, Choline, Fagine, Hydroxide, Choline, O-Sulfate, Choline, Vidine

Canonical SMILES

C[N+](C)(C)CCO.[OH-]

Description

The exact mass of the compound Choline hydroxide is 121.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biodiesel Production:

Choline hydroxide shows promise as a catalyst in biodiesel production. Biodiesel is a renewable fuel derived from vegetable oils or animal fats. Traditionally, harsh chemicals are used as catalysts in this process. Choline hydroxide offers a greener alternative. Studies have shown that ChOH can effectively convert vegetable oils into biodiesel under mild reaction conditions, achieving high yields (). Furthermore, ChOH is recyclable, reducing waste and production costs.

Organic Synthesis:

Choline hydroxide's basic nature makes it a valuable tool for organic synthesis. Researchers are exploring its use as a catalyst for various organic reactions, including the synthesis of complex molecules like biscoumarins. Biscoumarins are a class of compounds with potential applications in medicine and materials science. A study demonstrated ChOH's effectiveness as a catalyst for biscoumarin synthesis under mild conditions, offering advantages like good yields and ease of product separation (). Choline hydroxide's biodegradability and low toxicity make it an attractive option for sustainable organic synthesis.

Other Potential Applications:

Research is ongoing to explore Choline hydroxide's potential applications in other scientific fields. These include:

  • Water treatment: Choline hydroxide's ability to absorb pollutants might prove useful in water treatment processes.
  • Agriculture: Studies suggest ChOH could act as a plant growth promoter or an additive in animal feed.
  • Pharmaceuticals: Choline hydroxide's biocompatible nature opens doors for its exploration in drug delivery systems.

Choline hydroxide is an organic compound represented by the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺OH⁻. It is a quaternary ammonium salt that consists of choline cations and hydroxide anions, making it a bifunctional compound with both a quaternary ammonium functional group and a hydroxyl functional group. Typically encountered as a colorless, viscous syrup, choline hydroxide is hygroscopic and has a distinctive odor reminiscent of trimethylamine. Its aqueous solutions are stable but can decompose over time into ethylene glycol, polyethylene glycols, and trimethylamine .

In biological systems, choline hydroxide serves as a precursor for the synthesis of acetylcholine. Acetylcholine is a vital neurotransmitter responsible for transmitting nerve impulses across synapses in the brain and neuromuscular junctions. It plays a critical role in muscle movement, memory, and cognitive function [].

Choline hydroxide is a strong base and can cause skin and eye irritation upon contact. It is also corrosive and can be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE) should be worn when handling choline hydroxide [].

Data:

  • The exact toxicity data for choline hydroxide is limited, but studies suggest it can cause moderate skin and eye irritation [].

Safety Precautions:

  • Wear gloves, safety glasses, and protective clothing when handling choline hydroxide.
  • Work in a well-ventilated area.
  • In case of contact with skin or eyes, flush thoroughly with water and seek medical attention.
, enhancing yields and efficiencies. Its use as a catalyst has been shown to maintain effectiveness across multiple reaction cycles without significant loss in performance . Additionally, studies on its interactions with biological membranes suggest potential therapeutic applications, although caution is warranted due to its irritant properties .

The synthesis of choline hydroxide typically involves the reaction of trimethylamine with ethylene oxide at elevated temperatures. This process can lead to the formation of both desired products and by-products due to side reactions like O-ethoxylation. A two-step batch process has been developed to optimize yield while minimizing undesirable by-products . Continuous synthesis methods have also been explored to enhance efficiency and product quality .

Choline hydroxide is utilized in various industrial applications:

  • Catalysis: It serves as a biodegradable and recyclable catalyst in organic synthesis.
  • pH Regulation: Employed as a pH-regulating agent in different chemical processes.
  • Hydrogen Production: Facilitates hydrogen generation from aluminum-water reactions.
  • Biocompatibility: Its biocompatible nature makes it suitable for certain biomedical applications .

Choline hydroxide shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its specific structure. Below is a comparison with several similar compounds:

CompoundStructureKey Features
Trimethylamine(CH₃)₃NA tertiary amine; less basic than choline hydroxide.
Choline chloride[(CH₃)₃NCH₂CH₂OH]ClA quaternary ammonium salt; lacks the hydroxide ion.
Tetraethylammonium(C₂H₅)₄NA quaternary ammonium salt; used in phase transfer catalysis.
BenzyltrimethylammoniumC₇H₈NQuaternary ammonium salt; used in organic synthesis but less biodegradable.

Choline hydroxide stands out due to its strong basicity akin to sodium hydroxide and its dual functionality as both a base and a catalyst in various

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

121.1103

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7THJ3EG9SY

GHS Hazard Statements

Aggregated GHS information provided by 362 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (99.72%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (69.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (15.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (15.19%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Nootropic Agents

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

123-41-1

Wikipedia

Choline hydroxide

General Manufacturing Information

Computer and electronic product manufacturing
Oil and gas drilling, extraction, and support activities
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Kwatra NS, Nurko S, Stamoulis C, Falone AE, Grant FD, Treves ST. Chronic Acalculous Cholecystitis in Children with Biliary Symptoms: Usefulness of Hepato-Cholescintigraphy. J Pediatr Gastroenterol Nutr. 2018 Sep 25. doi: 10.1097/MPG.0000000000002151. [Epub ahead of print] PubMed PMID: 30256266.
2: Zhu F, Wu J. [Role of high mobility group box-1 in chemo-sensitivity in cervical cancer]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2018 Jan 28;43(1):14-21. doi: 10.11817/j.issn.1672-7347.2018.01.003. Chinese. PubMed PMID: 30154286.
3: Ren HX, Tang QC, Yan L, Xia H, Luo HS. Evodiamine inhibits gastrointestinal motility via CCK and CCK1 receptor in water-avoidence stress rat model. Life Sci. 2018 Sep 15;209:210-216. doi: 10.1016/j.lfs.2018.08.003. Epub 2018 Aug 4. PubMed PMID: 30086275.
4: Zhao X, Jin Y, Yang L, Hou Z, Liu Y, Sun T, Pei J, Li J, Yao C, Wang X, Chen G. Promotion of SIRT1 protein degradation and lower SIRT1 gene expression via reactive oxygen species is involved in Sb-induced apoptosis in BEAS-2b cells. Toxicol Lett. 2018 Oct 15;296:73-81. doi: 10.1016/j.toxlet.2018.07.047. Epub 2018 Jul 25. PubMed PMID: 30055241.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500758/ PubMed PMID: 29999817.
6: Qiu Z, Zhou J, Zhang C, Cheng Y, Hu J, Zheng G. Antiproliferative effect of urolithin A, the ellagic acid-derived colonic metabolite, on hepatocellular carcinoma HepG2.2.15 cells by targeting Lin28a/let-7a axis. Braz J Med Biol Res. 2018;51(7):e7220. doi: 10.1590/1414-431x20187220. Epub 2018 May 7. PubMed PMID: 29742265; PubMed Central PMCID: PMC5972012.
7: Tang JC, Ren YG, Zhao J, Long F, Chen JY, Jiang Z. Shikonin enhances sensitization of gefitinib against wild-type EGFR non-small cell lung cancer via inhibition PKM2/stat3/cyclinD1 signal pathway. Life Sci. 2018 Jul 1;204:71-77. doi: 10.1016/j.lfs.2018.05.012. Epub 2018 May 5. PubMed PMID: 29738778.
8: Zhang FB, Jiang R. [Culture of rat corpus cavernosal endothelial cells using modified immunomagnetic beads and cloning]. Zhonghua Nan Ke Xue. 2017 Jun;23(6):503-509. Chinese. PubMed PMID: 29722941.
9: Yang Y, Yang H, Xu M, Zhang H, Sun M, Mu P, Dong T, Du S, Liu K. Long non-coding RNA (lncRNA) MAGI2-AS3 inhibits breast cancer cell growth by targeting the Fas/FasL signalling pathway. Hum Cell. 2018 Jul;31(3):232-241. doi: 10.1007/s13577-018-0206-1. Epub 2018 Apr 20. PubMed PMID: 29679339.
10: Zhang R, Wei M, Chen S, Li G, Zhang F, Yang N, Huang L. A cell viability assessment method based on area-normalized impedance spectrum (ANIS). Biosens Bioelectron. 2018 Jul 1;110:193-200. doi: 10.1016/j.bios.2018.03.041. Epub 2018 Mar 21. PubMed PMID: 29621718.
11: Sun D, Xue A, Xue X, Ren M, Wu J, Wang R. Acetylpuerarin protects against OGD-induced cell injury in BV2 microglia by inhibiting HMGB1 release. Pharmazie. 2018 Feb 1;73(2):92-97. doi: 10.1691/ph.2018.7819. PubMed PMID: 29442011.
12: Miner LT, Tulchinsky M. Detecting Intestinal Malrotation on Hepatobiliary Scintigraphy: Making a Case for a Better Standardized Reporting Template. Clin Nucl Med. 2018 Apr;43(4):289-293. doi: 10.1097/RLU.0000000000001983. PubMed PMID: 29401148.
13: Lu Y, Chen HY, Wang XQ, Wang JX. Correlations between Mitofusin 2 Expression in Fibroblasts and Pelvic Organ Prolapse: An In vitro Study. Chin Med J (Engl). 2017 Dec 20;130(24):2951-2959. doi: 10.4103/0366-6999.220307. PubMed PMID: 29237928; PubMed Central PMCID: PMC5742923.
14: Rose JB, Fields RC, Strasberg SM. Poor Reproducibility of Gallbladder Ejection Fraction by Biliary Scintigraphy for Diagnosis of Biliary Dyskinesia. J Am Coll Surg. 2018 Feb;226(2):155-159. doi: 10.1016/j.jamcollsurg.2017.10.025. Epub 2017 Nov 17. PubMed PMID: 29157795.
15: Park JB, Cho SH, Kim I, Lee W, Kang SH, Kim H. Evaluation of the bisphosphonate effect on stem cells derived from jaw bone and long bone rabbit models: A pilot study. Arch Oral Biol. 2018 Jan;85:178-182. doi: 10.1016/j.archoralbio.2017.10.024. Epub 2017 Oct 31. PubMed PMID: 29101872.
16: Wang X, Zhang Y, Wang H, Zhao G, Fa X. MicroRNA-145 Aggravates Hypoxia-Induced Injury by Targeting Rac1 in H9c2 Cells. Cell Physiol Biochem. 2017;43(5):1974-1986. doi: 10.1159/000484121. Epub 2017 Oct 20. PubMed PMID: 29055960.
17: Li P, Ma K, Wu HY, Wu YP, Li BX. Isoflavones Induce BEX2-Dependent Autophagy to Prevent ATR-Induced Neurotoxicity in SH-SY5Y Cells. Cell Physiol Biochem. 2017;43(5):1866-1879. doi: 10.1159/000484075. Epub 2017 Oct 19. PubMed PMID: 29049987.
18: Emilien CH, Hsu WH, Hollis JH. Effect of resistant wheat starch on subjective appetite and food intake in healthy adults. Nutrition. 2017 Nov - Dec;43-44:69-74. doi: 10.1016/j.nut.2017.06.020. Epub 2017 Jul 6. PubMed PMID: 28935147.
19: Song S, Lin F, Zhu P, Wu C, Zhao S, Han Q, Li X. Extract of Spatholobus suberctus Dunn ameliorates ischemia-induced injury by targeting miR-494. PLoS One. 2017 Sep 7;12(9):e0184348. doi: 10.1371/journal.pone.0184348. eCollection 2017. PubMed PMID: 28880896; PubMed Central PMCID: PMC5589225.
20: Wang HF, Zhang YY, Zhuang HW, Xu M. MicroRNA-613 attenuates the proliferation, migration and invasion of Wilms' tumor via targeting FRS2. Eur Rev Med Pharmacol Sci. 2017 Aug;21(15):3360-3369. PubMed PMID: 28829507.

Explore Compound Types